molecular formula C14H12O2 B8792033 Tetrahydroanthraquinone CAS No. 4923-66-4

Tetrahydroanthraquinone

Cat. No. B8792033
Key on ui cas rn: 4923-66-4
M. Wt: 212.24 g/mol
InChI Key: OTBHDFWQZHPNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220597

Procedure details

Provided that volatile or gaseous compounds are used as the compounds with an alkaline reaction, these compounds can be added at one or more points between the reactor in which naphthalene is oxidised and the reactor in which the reaction with butadiene takes place, or into one or more of the gas streams which are recycled to the naphthalene oxidation. For example, volatile or gaseous compounds with an alkaline reaction can be added at the following points: between the reactor in which naphthalene is oxidised and the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, into the reactor in which the reaction with butadiene takes place, into the gases which are recycled from the quenching and/or cooling to the naphthalene oxidation or into the gases which are recycled to the naphthalene oxidation from the oxidation of tetrahydroanthraquinone to give anthraquinone. If non-volatile compounds with an alkaline reaction are used, it is appropriate to add the latter at points at which a liquid product is present, is conveyed or is formed immediately after the addition of the compound with an alkaline reaction. For example, non-volatile compounds with an alkaline reaction can be added at the following points: shortly before or at the entry of the gases from the naphthalene oxidation into the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, or into the reactor in which the reaction with butadiene takes place.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=CC=1.C=CC=C.[CH2:15]1[C:28]2[C:27](=[O:29])[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20](=[O:30])[C:19]=2[CH2:18][CH2:17][CH2:16]1>>[CH:22]1[C:21]2[C:20](=[O:30])[C:19]3[C:28](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:27](=[O:29])[C:26]=2[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Provided that volatile or gaseous compounds
CUSTOM
Type
CUSTOM
Details
are used as the compounds with an alkaline reaction
ADDITION
Type
ADDITION
Details
can be added at the following points
TEMPERATURE
Type
TEMPERATURE
Details
the quenching and/or cooling device
TEMPERATURE
Type
TEMPERATURE
Details
into the quenching and/or cooling device
TEMPERATURE
Type
TEMPERATURE
Details
between the quenching and/or cooling device

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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